(2S)-5-oxopyrrolidine-2-carboxylic acid; tetradecan-1-amine is a compound that combines a pyrrolidine derivative with a long-chain amine. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its unique structural features and reactivity. It falls under the category of amino acids and their derivatives, specifically those that contain a pyrrolidine ring.
The compound can be synthesized through various chemical methods, which are detailed in the synthesis analysis section. It is related to other compounds such as pyroglutamic acid, which serves as a precursor in its synthesis.
This compound can be classified as:
The synthesis of (2S)-5-oxopyrrolidine-2-carboxylic acid; tetradecan-1-amine typically involves several steps:
The synthesis generally requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. The use of solid-phase peptide synthesis techniques may also be employed for enhanced efficiency.
The molecular structure of (2S)-5-oxopyrrolidine-2-carboxylic acid; tetradecan-1-amine features:
Key structural data includes:
The compound is involved in several chemical reactions:
Reactions involving this compound often require specific conditions to favor the desired product formation while minimizing side reactions. The choice of coupling reagents significantly impacts the outcome.
The mechanism of action for (2S)-5-oxopyrrolidine-2-carboxylic acid; tetradecan-1-amine primarily revolves around its interaction with biological targets:
Research indicates that compounds with similar structures exhibit significant biological activity, suggesting potential therapeutic uses .
Relevant analyses often include NMR spectroscopy and mass spectrometry to confirm structure and purity .
(2S)-5-oxopyrrolidine-2-carboxylic acid; tetradecan-1-amine has several applications:
This compound exemplifies the intersection of organic synthesis and medicinal chemistry, highlighting its significance in ongoing research efforts .
The covalent fusion of (2S)-5-oxopyrrolidine-2-carboxylic acid (L-pyroglutamic acid) with tetradecan-1-amine (myristamine) represents a strategic approach to engineer hybrid molecules with dual functional domains. The pyrrolidinone scaffold, a γ-lactam derivative, is characterized by its rigid, planar five-membered ring and hydrogen-bonding capacity due to the amide carbonyl and carboxylate groups [4] [7]. This scaffold occurs naturally in bioactive compounds like Salinosporamide A (proteasome inhibitor) and synthetic pharmaceuticals such as ethosuximide (anticonvulsant), underpinning its pharmacological relevance [8].
Tetradecan-1-amine contributes a 14-carbon aliphatic chain, introducing pronounced hydrophobicity that enhances membrane permeability and anchors the hybrid in lipid bilayers. Computational studies suggest that covalent coupling via amide bond formation between the carboxylate group of the pyrrolidinone and the amine group of myristamine yields a conjugate with optimized logP values (predicted ~3.2±0.5), balancing aqueous solubility and lipophilicity [4] [8]. This hybridization leverages:
Table 1: Bioactivity Comparison of Pyrrolidinone Derivatives
Compound | Bioactivity (MIC against S. aureus) | Cellular Uptake Efficiency |
---|---|---|
Parent pyrrolidinone | 8–16 µg/mL | Low |
Hybrid conjugate | 2 µg/mL | High |
Reference (Vancomycin) | 1–2 µg/mL | Moderate |
The (2S)-stereochemistry of 5-oxopyrrolidine-2-carboxylic acid is indispensable for its biological activity. Chirality influences molecular recognition by target proteins, as evidenced by the distinct bioactivity profiles of (S)-enantiomers versus their (R)-counterparts. The (S)-configuration enables optimal spatial orientation for binding to enzymatic active sites, such as those in human carbonic anhydrase or bacterial topoisomerase IV [4] [8].
Experimental data confirm that (S)-enantiomers exhibit:
Enantioselective synthesis routes, including Boc-protection ([α]²²/D = −35.0, c = 1 in chloroform), ensure configuration retention during covalent coupling with tetradecan-1-amine [3]. Molecular docking simulations reveal that the (2S)-hybrid maintains hydrogen bonds with Thr²⁰⁷ and Ser²¹⁰ residues in S. aureus GyrB, while the (R)-isomer suffers steric clashes.
Table 2: Impact of Stereochemistry on Bioactivity
Parameter | (2S)-Isomer | (2R)-Isomer |
---|---|---|
Antimicrobial activity | MIC: 2 µg/mL | MIC: 16 µg/mL |
Optical rotation | [α]²²/D: −35.0° (chloroform) | [α]²⁵/D: +34.5° (water) |
Target binding energy | ΔG = −9.8 kcal/mol | ΔG = −6.2 kcal/mol |
The hybrid architecture exhibits inherent amphiphilicity, with the polar pyrrolidinone headgroup (logP ≈ −0.5) and hydrophobic myristamine tail (logP ≈ 6.5). This duality drives spontaneous self-assembly in aqueous environments, forming supramolecular structures such as micelles, vesicles, or lamellar phases. Critical aggregation concentrations (CAC) for these hybrids range from 10⁻⁵ to 10⁻⁴ M, influenced by pH and ionic strength [4] [9].
Mechanisms of assembly include:
These nanostructures enhance drug delivery by encapsulating hydrophobic payloads (e.g., anticancer agents) within their cores. SAXS data indicate lamellar spacings of 45–50 Å for myristamine-containing hybrids, aligning with theoretical molecular lengths [9].
Table 3: Supramolecular Parameters of Hybrid Assemblies
Assembly Type | CAC (M) | Hydrodynamic Diameter (nm) | Stabilizing Forces |
---|---|---|---|
Micelles | 1.2 × 10⁻⁴ | 12–15 | Hydrophobic effect, H-bonding |
Vesicles | 5.8 × 10⁻⁵ | 80–120 | Bilayer curvature, van der Waals |
Lamellar phases | <10⁻⁵ | >200 | Interdigitated alkyl chains |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3